molecular formula C10H16O B7767059 (+)-Camphor

(+)-Camphor

Cat. No. B7767059
M. Wt: 152.23 g/mol
InChI Key: DSSYKIVIOFKYAU-MHPPCMCBSA-N
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Patent
US05000961

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
Name
d-camphor
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[H-].[Na+].C(C1C=C(C=C(C(C)(C)C)C=1O)C=O)(C)(C)C.Cl>COCCOC.C(O)C.O>[C:2]12([CH3:1])[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:4][CH2:3]1)[CH2:9][C:10]2=[O:11] |f:1.2|

Inputs

Step One
Name
d-camphor
Quantity
50 g
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization in isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05000961

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
Name
d-camphor
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[H-].[Na+].C(C1C=C(C=C(C(C)(C)C)C=1O)C=O)(C)(C)C.Cl>COCCOC.C(O)C.O>[C:2]12([CH3:1])[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:4][CH2:3]1)[CH2:9][C:10]2=[O:11] |f:1.2|

Inputs

Step One
Name
d-camphor
Quantity
50 g
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization in isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05000961

Procedure details

50 g (0.328 mol) of d-camphor are dissolved in 400 cm3 of 1,2-dimethoxyethane. 17.5 g of sodium hydride (0.73 mol) are added and the mixture is brought to reflux for one hour. 70 g (0.3 mol) of 3,5-di-tert-butyl-4-hydroxybenzaldehyde are added and the mixture is heated under reflux for 10 hours. After being cooled, the reaction medium is gradually diluted with 100 cm3 of ethanol and then with 100 cm3 of water. The mixture is acidified by adding 10% strength hydrochloric acid. The precipitate formed is filtered off, washed with water and dried. After recrystallization in isopropyl ether and then in ethanol, 54.5 g (49% yield) of expected product are obtained, possessing the following characteristics:
Name
d-camphor
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
49%

Identifiers

REACTION_CXSMILES
[CH3:1][C@:2]12[C:10](=[O:11])[CH2:9][C@H:5]([C:6]1([CH3:8])[CH3:7])[CH2:4][CH2:3]2.[H-].[Na+].C(C1C=C(C=C(C(C)(C)C)C=1O)C=O)(C)(C)C.Cl>COCCOC.C(O)C.O>[C:2]12([CH3:1])[C:6]([CH3:8])([CH3:7])[CH:5]([CH2:4][CH2:3]1)[CH2:9][C:10]2=[O:11] |f:1.2|

Inputs

Step One
Name
d-camphor
Quantity
50 g
Type
reactant
Smiles
C[C@@]12CC[C@@H](C1(C)C)CC2=O
Name
Quantity
400 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=O)C=C(C1O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization in isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C12(C(=O)CC(CC1)C2(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.5 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 109.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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